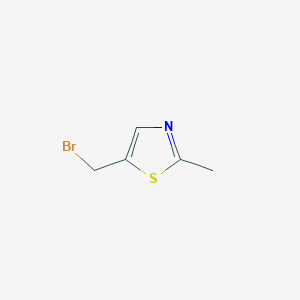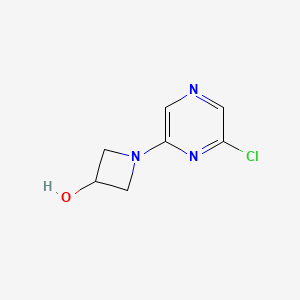
1-(6-Chloropyrazin-2-yl)azetidin-3-ol
Overview
Description
1-(6-Chloropyrazin-2-yl)azetidin-3-ol is a chemical compound with the CAS Number: 1147998-46-6 . It has a molecular weight of 185.61 . This compound is typically stored at room temperature and is available in powder form . It has gained significant attention in various fields of research and industrial applications.
Molecular Structure Analysis
The IUPAC name of this compound is 1-(6-chloro-2-pyrazinyl)-3-azetidinol . The InChI Code is 1S/C7H8ClN3O/c8-6-1-9-2-7(10-6)11-3-5(12)4-11/h1-2,5,12H,3-4H2 .Physical And Chemical Properties Analysis
The physical form of 1-(6-Chloropyrazin-2-yl)azetidin-3-ol is a powder . It is stored at room temperature .Scientific Research Applications
Cholinesterase Inhibitory Activities
Research on novel pyrazinamide condensed azetidinones, which are structurally related to 1-(6-Chloropyrazin-2-yl)azetidin-3-ol, demonstrated their potential as cholinesterase inhibitors. These compounds, synthesized through reactions involving pyrazinamide Schiff's bases, showed a range of acetyl and butyl cholinesterase inhibitory activities, categorizable as weak to high. One specific compound exhibited potent activity, suggesting the relevance of these structures in developing treatments for conditions associated with cholinesterase activity, such as Alzheimer's disease (Elumalai et al., 2016).
Antimicrobial Activity
A study on azetidin-2-one derivatives highlighted their significant antimicrobial properties. By synthesizing and testing a series of these compounds for their antibacterial and antifungal activities, the research found that several derivatives displayed promising results against selected microorganisms, indicating their potential as lead compounds for developing new antimicrobial agents (Shailesh et al., 2012).
Anti-Inflammatory and Analgesic Activities
Another research avenue explored the anti-inflammatory and analgesic properties of azetidin-2-one derivatives. Synthesizing new derivatives and testing them in vivo for these activities showed that most compounds exhibited potent and significant results compared with standard treatments, such as indomethacin. This suggests their utility in developing new therapeutic agents for treating inflammation and pain (Sharma et al., 2013).
Synthesis of Biologically Important Compounds
Azetidin-2-one serves as a versatile synthon for synthesizing a wide range of biologically significant compounds. Exploiting the strain energy of the beta-lactam ring allows for the creation of aromatic beta-amino acids, peptides, and various heterocycles. This demonstrates the beta-lactam's role as a powerful building block in organic synthesis, enabling access to diverse synthetic targets lacking the beta-lactam structure but possessing biological relevance (Deshmukh et al., 2004).
Safety And Hazards
properties
IUPAC Name |
1-(6-chloropyrazin-2-yl)azetidin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN3O/c8-6-1-9-2-7(10-6)11-3-5(12)4-11/h1-2,5,12H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFGGWCLUXJQNPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CN=CC(=N2)Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyrazin-2-yl)azetidin-3-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4'-[(Dimethylamino)methyl]-[1,1'-biphenyl]-2-carboxylic acid](/img/structure/B1526938.png)


![1-[2-(3-Bromophenoxy)ethyl]piperidin-2-one](/img/structure/B1526944.png)
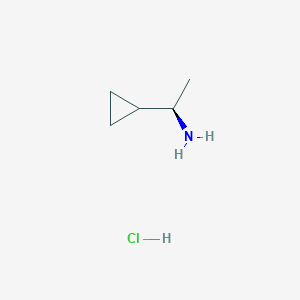
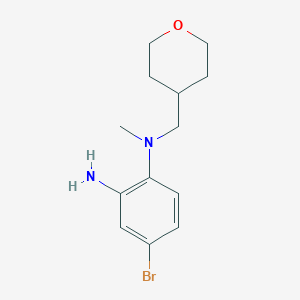
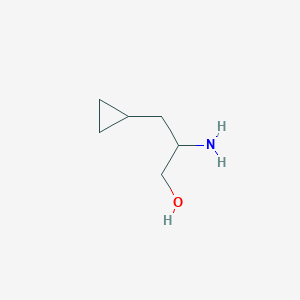
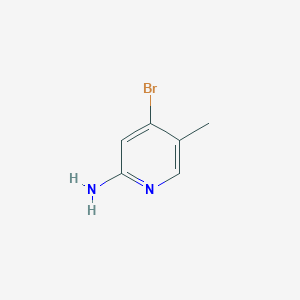
![4-{[3-(Propan-2-yl)-1,2,4-oxadiazol-5-yl]methoxy}phenol](/img/structure/B1526955.png)

amino}methyl)-N-methylpyridin-2-amine](/img/structure/B1526957.png)
![5-{[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]methyl}pyridin-2-amine](/img/structure/B1526958.png)
![6-Amino-1-[(4-methylcyclohexyl)methyl]-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B1526959.png)
